molecular formula C18H22N2S B3142590 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine CAS No. 508233-76-9

1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine

Cat. No.: B3142590
CAS No.: 508233-76-9
M. Wt: 298.4 g/mol
InChI Key: SFYCEIJJEIQWEH-UHFFFAOYSA-N
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Description

1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine is a chemical compound with the CAS number 508233-76-9 . It is one of the impurities of Vortioxetine, a 5-HT receptor inhibitor and a Serotonin transporter, which has been found to be an atypical antidepressant .


Molecular Structure Analysis

The molecular weight of this compound is 298.45 . Its IUPAC name is 1-(2-((2,6-dimethylphenyl)thio)phenyl)piperazine . The InChI code is 1S/C18H22N2S/c1-14-6-5-7-15(2)18(14)21-17-9-4-3-8-16(17)20-12-10-19-11-13-20/h3-9,19H,10-13H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources.

Scientific Research Applications

Biological Screening and Fingerprint Applications

  • A study by Khan et al. (2019) synthesized and characterized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), including sulfonamides and alkylated piperazine derivatives. These compounds displayed notable antibacterial, antifungal, and anthelmintic activities. Additionally, one compound demonstrated effective latent fingerprint detection on various surfaces, indicating its potential use in forensic applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Antidepressant Mechanism of Action

  • Tritschler et al. (2014) explored the pharmacological effects of Vortioxetine, a compound structurally similar to 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine. Vortioxetine targets various serotonin receptors and the serotonin transporter, exhibiting antidepressant and anxiolytic effects and positively impacting cognitive symptoms in depression (Tritschler, Felice, Colle, Guilloux, Corruble, Gardier, & David, 2014).

Synthesis and Characterization of Organic Cation Hydrogensulfates

  • Research by Arbi et al. (2017) involved synthesizing and characterizing hydrogensulfate salts of dimethylphenylpiperazine derivatives. The study provided insights into the crystal structures, thermal analysis, and spectroscopic properties of these compounds, contributing to the understanding of their physical and chemical characteristics (Arbi, Khedhiri, Wojtaś, Jeanneau, Lefebvre, & Nasr, 2017).

Lu AA21004: Multimodal Compound for Major Depressive Disorder

  • Mørk et al. (2012) described the pharmacological profile of Lu AA21004, another compound structurally related to this compound. This compound was found to be a potent antagonist and agonist of various serotonin receptors, demonstrating antidepressant and anxiolytic effects in preclinical studies (Mørk, Pehrson, Brennum, Nielsen, Zhong, Lassen, Miller, Westrich, Boyle, Sánchez, Fischer, Liebenberg, Wegener, Bundgaard, Hogg, Bang-Andersen, & Stensbøl, 2012).

Metabolism of Novel Antidepressant Lu AA21004

Sodium Channel Blockers for Muscle Disorders

Additional Research Applications

Safety and Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance is very toxic to aquatic life with long-lasting effects, is harmful if swallowed, and may cause an allergic skin reaction .

Properties

IUPAC Name

1-[2-(2,6-dimethylphenyl)sulfanylphenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14-6-5-7-15(2)18(14)21-17-9-4-3-8-16(17)20-12-10-19-11-13-20/h3-9,19H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYCEIJJEIQWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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